[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride
Description
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine dihydrochloride is a bicyclic heteroaromatic compound featuring a fused triazole and pyridine core. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Key structural attributes include the methanamine group at position 7 of the triazolopyridine scaffold, which is critical for interactions with biological targets such as kinases or enzymes . Its synthesis typically involves regioselective cyclization and functionalization steps, as seen in related triazolopyridine derivatives .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-4-6-1-2-11-5-9-10-7(11)3-6;;/h1-3,5H,4,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQHIQRVIVLMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416237-42-6 | |
| Record name | 1-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated synthesis systems can improve efficiency and scalability. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine; dihydrochloride as an anticancer agent. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
In vitro studies indicate that the compound inhibits tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival . For instance, a derivative demonstrated excellent antiproliferative activity against A549 and MCF-7 cell lines with IC50 values significantly lower than those of established chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, potentially inhibiting bacterial growth through mechanisms involving disruption of cellular functions . The structure suggests possible anti-inflammatory effects as well, possibly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antiproliferative Effects
A study conducted on the effects of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine on A549 lung cancer cells demonstrated that treatment led to a significant decrease in cell viability. The study utilized flow cytometry to assess apoptosis rates and found that the compound effectively induced late apoptosis in a dose-dependent manner .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of the compound were tested against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain modifications to the triazole structure enhanced antibacterial activity significantly compared to standard antibiotics .
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The triazolopyridine scaffold is versatile, with modifications at positions 3, 6, 7, or 8 significantly altering physicochemical and biological properties. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, F) : Chlorine at position 6 () increases molecular polarity, as reflected in IR spectra (N-H stretch at 3341 cm⁻¹). Fluorine substitutions, as in AL8697, enhance metabolic stability and selectivity for kinases like p38α .
- Amine vs. Ketone : The methanamine group in the target compound enables hydrogen bonding with biological targets, whereas acetylated derivatives () lose this capability, reducing pharmacological activity.
Salt Forms: Dihydrochloride salts (e.g., target compound and ’s piperazine derivative) improve aqueous solubility compared to free bases.
Regioisomerism :
- Angular vs. linear triazolopyridine isomers () exhibit distinct biological activities. The target compound’s 7-methanamine substitution likely favors interactions with kinase active sites over 5- or 8-position analogs .
Biological Activity
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C₇H₈Cl₂N₄
- Molecular Weight : 243.13 g/mol
- CAS Number : 1598386-14-1
The compound features a triazole ring fused with a pyridine structure, which is crucial for its biological activity. The presence of the methanamine group enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that [1,2,4]triazolo[4,3-a]pyridin derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells. For instance, derivatives showed IC₅₀ values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- Inhibition of PD-1/PD-L1 Interaction : A notable compound from this series was found to inhibit the PD-1/PD-L1 interaction with an IC₅₀ of 92.3 nM, indicating potential as an immunotherapeutic agent against cancer .
- c-Met Kinase Inhibition : Some derivatives have shown promising results as c-Met kinase inhibitors, which are important in cancer metastasis and progression. One compound exhibited an IC₅₀ of 48 nM against c-Met kinase .
The biological activity of [1,2,4]triazolo[4,3-a]pyridin derivatives can be attributed to their ability to interact with various molecular targets:
- Indoleamine 2,3-Dioxygenase (IDO1) Inhibition : Compounds have been identified that inhibit IDO1, an enzyme involved in immune regulation and tumor immune evasion. This inhibition can enhance T-cell responses against tumors .
- Cell Cycle Arrest and Apoptosis Induction : Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases .
Structure-Activity Relationship (SAR)
The effectiveness of [1,2,4]triazolo[4,3-a]pyridin derivatives is heavily influenced by their structural modifications:
| Compound | Modification | Biological Activity | IC₅₀ Value |
|---|---|---|---|
| A22 | None | PD-1/PD-L1 Inhibition | 92.3 nM |
| 22i | 4-Oxo-Pyridazinone moiety | c-Met Inhibition | 48 nM |
| VS9 | Triazole ring with indazole group | IDO1 Inhibition | Sub-micromolar |
These modifications enhance binding affinity to target proteins and improve pharmacological profiles.
Case Study 1: Antitumor Activity
A series of [1,2,4]triazolo[4,3-a]pyridine derivatives were evaluated for their anti-cancer properties. Compound 22i showed potent anti-tumor activity across multiple cell lines with IC₅₀ values indicating significant efficacy compared to standard chemotherapeutics .
Case Study 2: Immunotherapy Potential
In a co-culture model involving Hep3B cells and CD3 T cells, the compound A22 significantly increased interferon-gamma production upon PD-L1 blockade. This suggests its potential role in enhancing immune responses in cancer therapy .
Q & A
Q. What are the optimal synthetic routes for preparing [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine dihydrochloride, and how can yield and purity be maximized?
The synthesis typically involves cyclization of precursors such as 2-aminopyridine derivatives with hydrazine under acidic conditions. Key steps include:
- Catalyst selection : Copper acetate or similar catalysts accelerate triazole ring formation .
- Reaction optimization : Heating (e.g., reflux in ethanol) improves cyclization efficiency, while hydrochloric acid treatment converts the free base to the dihydrochloride salt .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion. For example, aromatic protons in the pyridine ring appear downfield (δ 8.1–8.5 ppm) .
- Mass spectrometry : High-resolution MS (e.g., ESI-MS) validates the molecular ion ([M+H]⁺ for C₇H₁₀Cl₂N₄) .
- Elemental analysis : Matches calculated vs. observed C, H, N, Cl percentages to confirm salt stoichiometry .
Q. How can researchers design initial biological activity screens for this compound?
- Anticancer assays : Use cell lines like HeLa or MCF-7 with MTT assays to determine IC₅₀ values. Compare against cisplatin or doxorubicin as positive controls .
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution to calculate MIC values .
- Dose-response curves : Use logarithmic concentration ranges (0.1–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for triazolopyridine derivatives?
- Substituent variation : Introduce methyl, ethyl, or halogen groups at the 3- or 7-positions to assess impacts on bioactivity. For example, 3-methyl analogs show enhanced anticancer activity, while chloro substituents improve antimicrobial potency .
- Scaffold modification : Compare triazolopyridines with triazolopyridazines or pyrimidine-fused analogs to evaluate ring size and heteroatom effects on target binding .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like topoisomerase II or bacterial DHFR .
Q. What methodologies address contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?
- Standardize assay conditions : Control variables such as cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use techniques like thermal shift assays or SPR to confirm direct binding to purported targets .
- In vivo correlation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) to explain discrepancies between in vitro and in vivo efficacy .
Q. How can computational tools enhance the design of triazolopyridine-based drug candidates?
- Reaction path prediction : Quantum mechanical calculations (e.g., DFT) model cyclization energetics and guide catalyst selection .
- Machine learning : Train models on PubChem data to predict solubility, toxicity, or synthetic feasibility of novel analogs .
- Dynamic simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability in physiological environments .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Copper acetate (0.5 eq) | +30% | |
| Temperature | 80°C (reflux in ethanol) | +25% | |
| Acid for Salt Formation | 2 eq HCl (aqueous) | >95% purity |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound Modification | IC₅₀ (HeLa, µM) | MIC (S. aureus, µg/mL) | Reference |
|---|---|---|---|
| 3-Methyl substitution | 1.2 | 2.5 | |
| 7-Chloro substitution | 4.8 | 0.8 | |
| Pyrimidine-fused analog | 12.3 | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
